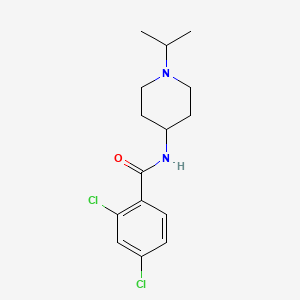

2,4-dichloro-N-(1-isopropyl-4-piperidinyl)benzamide

Overview

Description

2,4-dichloro-N-(1-isopropyl-4-piperidinyl)benzamide, also known as A-803467, is a small molecule that has been extensively studied for its potential use as a pain medication. It was first synthesized in 2005 by Abbott Laboratories and has since been the subject of numerous scientific studies.

Scientific Research Applications

Acetylcholinesterase Inhibition

A study found that certain piperidine derivatives, which share structural similarity with 2,4-dichloro-N-(1-isopropyl-4-piperidinyl)benzamide, demonstrated significant anti-acetylcholinesterase activity. These compounds, particularly when modified with bulky moieties, showed enhanced activity and selectivity towards acetylcholinesterase over butyrylcholinesterase. This suggests potential applications in treating conditions like dementia (Sugimoto et al., 1990).

Anticonvulsant Activity

Research comparing piperidinyl benzamides to pyrrolidinyl benzamides revealed that the former were less potent in blocking voltage-gated Na channels, a key factor in anticonvulsant activity. This implies that specific structural modifications in the benzamide derivatives can significantly impact their efficacy in treating seizures (Zhu et al., 1992).

Anticancer Applications

A novel anaplastic lymphoma kinase (ALK) inhibitor with a structure closely related to this compound was studied for its potential in cancer treatment. This compound showed high clearance and a short half-life in pharmacokinetics studies, indicating possible applications in targeted cancer therapies (Teffera et al., 2013).

Bioactivity in Metal Complexes

The synthesis and characterization of new benzamides, including piperidinyl benzamides, formed complexes with metals like copper and cobalt. These complexes displayed promising antibacterial activities, suggesting potential use in developing new antibacterial agents (Khatiwora et al., 2013).

Gastrointestinal Motility

A study on N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides found these compounds to be potent colonic prokinetic agents, impacting gastrointestinal motility. This suggests a potential application in treating gastrointestinal disorders (Harada et al., 2002).

properties

IUPAC Name |

2,4-dichloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O/c1-10(2)19-7-5-12(6-8-19)18-15(20)13-4-3-11(16)9-14(13)17/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSUOGWMUCEXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-N-methylpropanamide](/img/structure/B4431080.png)

![N-[1-(1-adamantyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431098.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4431114.png)

![2-(4-methoxyphenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4431121.png)

![2,5-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431127.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4431135.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4431149.png)